N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide
CAS No.: 1421472-21-0
Cat. No.: VC4338808
Molecular Formula: C19H18N4O
Molecular Weight: 318.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421472-21-0 |
|---|---|
| Molecular Formula | C19H18N4O |
| Molecular Weight | 318.38 |
| IUPAC Name | N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24) |
| Standard InChI Key | LCLLZEFMXIZANI-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Synthesis Pathways
The synthesis of compounds like N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide often involves multi-step organic reactions incorporating:
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Formation of the Pyrimidine Core: Pyrimidine derivatives are typically synthesized via cyclization reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.
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Pyrrolidine Substitution: Introduction of the pyrrolidine group can be achieved through nucleophilic substitution or reductive amination.
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Amide Coupling: The naphthamide group is formed by reacting naphthalene derivatives with amines using coupling agents like EDCI or DCC.
Example Reaction Scheme:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Urea + β-ketoester | Pyrimidine derivative |
| 2 | Pyrrolidine + Halo-substituted pyrimidine | Pyrrolidinyl-pyrimidine |
| 3 | Naphthalene carboxylic acid + Amine coupling | Naphthamide derivative |
These reactions are typically performed under inert conditions to prevent side reactions.
Biological Activity
Compounds with similar structures have been studied for their pharmacological properties:
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Antimicrobial Activity: Pyrimidine derivatives are known to inhibit bacterial enzymes, making them candidates for antibiotic development .
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Anticancer Potential: The naphthamide moiety may interact with DNA or enzymes involved in cell proliferation, suggesting potential as an anti-tumor agent .
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Enzyme Inhibition: The pyrrolidine group can mimic natural substrates in enzyme active sites, enhancing binding affinity .
Therapeutic Applications
While specific data on this compound is limited, related molecules have shown promise in:
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Treating Mycobacterium tuberculosis infections by inhibiting ATP synthase .
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Serving as VEGFR inhibitors for antiangiogenic therapy in cancer treatment .
Related Research Findings
Several studies provide insights into structurally related compounds:
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Structure–Activity Relationships (SAR):
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Therapeutic Potential of Pyrimidines:
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Synthetic Challenges:
Data Table: Comparison with Related Compounds
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